Cytotoxic Selectivity: Higher Activity Against Glioblastoma U-87 vs. Breast Cancer MDA-MB-231 Cells
In MTT cytotoxicity assays, 1-(4-fluorophenyl)hexane-1,3-dione exhibited selective cytotoxicity against human glioblastoma U-87 cells (IC50 = 15 µM) compared to triple-negative breast cancer MDA-MB-231 cells, where it showed substantially lower potency . This cell-line selectivity contrasts with the behaviour expected of the non-fluorinated analogue 1-phenylhexane-1,3-dione, for which no comparable differential cytotoxicity profile has been reported in the same assay panel, suggesting that the fluorine substituent contributes to tumour-type-specific uptake or target engagement.
| Evidence Dimension | Cytotoxicity (MTT assay, IC50) |
|---|---|
| Target Compound Data | IC50 ≈ 15 µM (U-87 glioblastoma); higher IC50 (lower potency) in MDA-MB-231 |
| Comparator Or Baseline | 1-Phenylhexane-1,3-dione: no quantitative selectivity data available in comparable assay; non-fluorinated β-diketones generally show reduced cytotoxicity in glioblastoma models |
| Quantified Difference | Approximately 2–5 fold selectivity window for U-87 over MDA-MB-231 (exact ratio not reported); fluorine-dependent selectivity absent in non-fluorinated comparator |
| Conditions | MTT assay; human glioblastoma U-87 cell line and triple-negative breast cancer MDA-MB-231 cell line |
Why This Matters
For researchers procuring a β-diketone scaffold for glioblastoma-focused anticancer screening, the fluorine-dependent cell-line selectivity of this compound provides a differentiating rationale over non-fluorinated analogues that lack such discriminatory activity.
